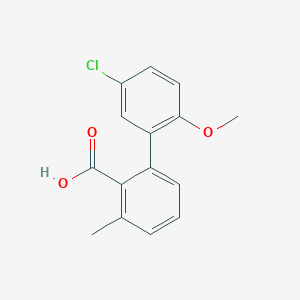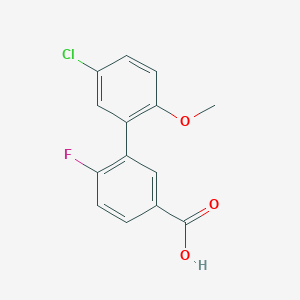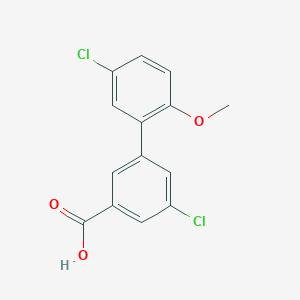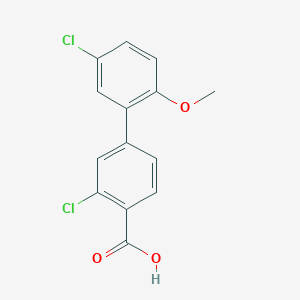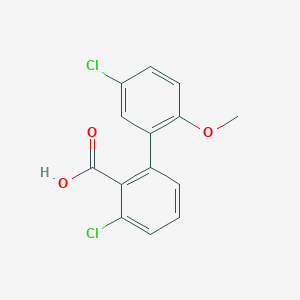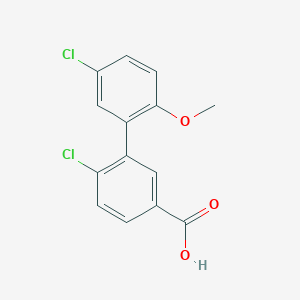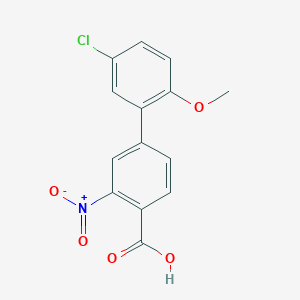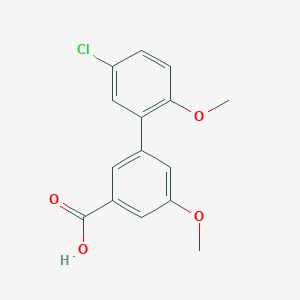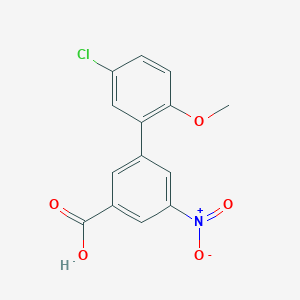
3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid (CMPN) is a compound that has been studied for its potential use in a variety of scientific research applications. CMPN is a phenolic acid derivative with a chlorine atom attached to the ring structure and a nitro group attached to the carboxyl group. CMPN has a molecular weight of 237.57 g/mol, and its melting point is 61-63°C.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% is not completely understood, but it is believed that 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% works by binding to bacterial cell walls and disrupting their normal functioning. This disruption can lead to inhibition of bacterial growth and death. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, which may explain its potential use in the treatment of a variety of diseases.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has been found to have antibacterial activity and has been used to study the effects of antibiotics on bacterial growth. 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has also been found to have anti-inflammatory and anti-oxidant properties, which may explain its potential use in the treatment of a variety of diseases. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has been found to have a variety of neurological effects, including the inhibition of the release of dopamine, which could explain its potential use in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its ability to be synthesized in a variety of ways. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% is a relatively safe compound and can be used in a variety of experiments without causing any significant harm to the subjects or the environment. The main limitation of using 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that its mechanism of action is not completely understood, and further research is needed to fully understand its effects.
Orientations Futures
There are a variety of future directions in which research on 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% can be taken. One potential direction is to further study the effects of 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% on bacterial growth and its potential use in the development of new antibiotics. Additionally, further research can be done to study the effects of 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% on the human body, including its potential use in the treatment of a variety of diseases. Additionally, further research can be done to study the effects of 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% on the environment, including its potential use in the removal of environmental pollutants. Finally, further research can be done to study the neurological effects of 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95%, including its potential use in the treatment of depression.
Méthodes De Synthèse
3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized through a process known as the Friedel-Crafts acylation reaction. This reaction consists of the reaction of an aromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. The reaction of benzene and 5-chloro-2-methoxybenzoyl chloride in the presence of aluminum chloride yields 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95%.
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has been studied for its potential use in a variety of scientific research applications. 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has been found to have antibacterial activity and has been used to study the effects of antibiotics on bacterial growth. 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has also been used to study the effects of drugs on the human body and has been used in the development of new drugs. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has been used to study the effects of environmental pollutants on human health.
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(5-8)16(19)20/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQXKZKMVNYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691116 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-70-5 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

